molecular formula C12H9N3O3S2 B5122091 N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5122091
M. Wt: 307.4 g/mol
InChI Key: KMPLPMUWMSJPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a chemical compound offered for research and development purposes. It belongs to a class of nitrogen-containing compounds, specifically a carbamothioyl derivative, which are of significant interest in medicinal chemistry and drug discovery . Structurally related thiophene carboxamide compounds have been identified as important precursors or active agents in antibacterial research. For instance, certain nitrothiophene carboxamides (NTCs) have been shown to function as prodrugs, requiring activation by specific bacterial nitroreductase enzymes such as EthA in Mycobacterium tuberculosis . Once activated, the metabolites of these compounds can inhibit essential bacterial targets; one identified mechanism is the inhibition of CTP synthetase (PyrG), an enzyme critical for nucleotide biosynthesis . This inhibition leads to a disruption in DNA and RNA synthesis, exerting a bactericidal effect . Furthermore, research on similar compounds highlights strategies to overcome efflux pump-mediated drug resistance in Gram-negative bacteria, making them a valuable chemical series for studying novel anti-infective agents . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c16-11(10-6-3-7-20-10)14-12(19)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLPMUWMSJPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Ortho-nitro substitution enhances antitubercular activity but reduces solubility.
    • Thiophene carboxamides generally exhibit stronger π-π interactions than furan or benzamide analogues, improving biofilm penetration .
  • Therapeutic Potential: Metal complexes (e.g., Co(II), Cu(II)) of thiourea derivatives show enhanced antioxidant activity (IC₅₀: 12 µM for DPPH scavenging) compared to the parent ligand (IC₅₀: 28 µM), suggesting metallation as a strategy to improve bioactivity .

Biological Activity

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, anticancer, and antitubercular properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3S. The compound features a nitrophenyl group, a carbamothioyl group, and a thiophene ring, which contribute to its unique chemical reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluating various derivatives of thiophene carboxanilide compounds reported that this compound showed effective inhibition against several bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µg/mL
S. aureus50 µg/mL
P. aeruginosa45 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungi. The antifungal efficacy was assessed using standard methods against strains such as Candida albicans and Aspergillus niger .

Table 2: Antifungal Activity Data

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans30 µg/mL
A. niger35 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Huh-7 (hepatocellular carcinoma). The compound exhibited varying degrees of cytotoxicity.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Cell Viability (%) at 50 µM
MCF-71540
HepG22045
Huh-71842

The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups like the nitro group enhances the anticancer activity of the compound.

Antitubercular Activity

This compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis . It acts by inhibiting specific enzymes critical for bacterial growth, such as CTP synthetase PyrG.

Case Study: Inhibition of Mycobacterium tuberculosis

In a study examining the efficacy of various thiophene derivatives against M. tuberculosis, this compound demonstrated promising results with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in treating tuberculosis.

The mechanism underlying the biological activities of this compound involves:

  • Enzyme Inhibition : The compound inhibits CTP synthetase PyrG by binding to its active site, disrupting nucleotide synthesis essential for DNA replication in bacteria.
  • Cell Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability, contributing to its antibacterial effects.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Q. What is the optimal synthetic route for N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-thiophenecarbonyl chloride and 2-nitroaniline derivatives in a polar aprotic solvent (e.g., acetonitrile) under reflux. Key steps include:

Reagent Preparation : Use equimolar ratios of 2-thiophenecarbonyl chloride (2.565 mmol) and 2-nitroaniline (2.565 mmol) dissolved in 10 mL acetonitrile .

Reaction Conditions : Reflux at ~80°C for 1 hour with stirring.

Purification : Evaporate solvent under reduced pressure; recrystallize the residue from acetonitrile to obtain yellow crystals (yield: ~85%) .

  • Critical Parameters : Solvent choice and stoichiometric balance are crucial for high yield and purity.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the thiophene ring (δ\delta ~6.9–7.6 ppm for aromatic protons) and carbamothioyl group (δ\delta ~165–170 ppm for C=O) .

X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., C–H⋯O/S weak hydrogen bonds) .

Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z calculated for C12H9N3O3S2\text{C}_{12}\text{H}_9\text{N}_3\text{O}_3\text{S}_2: 307.01) .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer : Conduct in vitro assays to evaluate antimicrobial or anticancer activity:

Antimicrobial Testing : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC50_{50} values with control compounds .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in reported bioactivity?

  • Methodological Answer : Structural analysis can explain variations in biological activity due to conformational differences:

Dihedral Angle Analysis : Compare angles between the thiophene and nitrobenzene rings (e.g., 8.5° vs. 13.5° in polymorphs) to assess steric effects on target binding .

Intermolecular Interactions : Map weak C–H⋯O/S interactions (Table 1) to predict solubility and membrane permeability .

  • Example : A dihedral angle <10° enhances planarity, improving DNA intercalation potential .

Q. What computational strategies elucidate the mechanism of action?

  • Methodological Answer : Combine molecular docking and MD simulations :

Target Identification : Dock the compound into active sites of enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina .

Binding Affinity Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental IC50_{50} data .

Dynamic Stability : Run 100 ns MD simulations in GROMACS to assess ligand-protein complex stability .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Methodological Answer : Systematically vary substituents and measure effects:

Nitro Group Position : Compare ortho- vs. para-nitro derivatives in antimicrobial assays; ortho substitution enhances activity due to increased electrophilicity .

Thiophene vs. Furan Rings : Replace thiophene with furan to study π-π stacking efficiency (e.g., furan derivatives show reduced anticancer activity) .

  • Data Table :
SubstituentBioactivity (IC50_{50}, µM)LogP
-NO2_2 (ortho)12.3 ± 1.22.8
-NO2_2 (para)28.7 ± 2.12.5

Q. How to address discrepancies in cytotoxicity data across studies?

  • Methodological Answer : Standardize experimental conditions and validate assays:

Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., ATCC standards) .

Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Replicate Analysis : Perform triplicate experiments with statistical validation (p < 0.05 via ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.